molecular formula C14H19NO3S B577722 3,3-Dimethyl-1-tosylpiperidin-4-one CAS No. 1247885-05-7

3,3-Dimethyl-1-tosylpiperidin-4-one

Cat. No.: B577722
CAS No.: 1247885-05-7
M. Wt: 281.37
InChI Key: AWXXURSBOWFCFV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-tosylpiperidin-4-one is a piperidin-4-one derivative substituted with two methyl groups at the 3-position and a tosyl (p-toluenesulfonyl) group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing tosyl group, which enhances the reactivity of the carbonyl group at position 2.

Properties

CAS No.

1247885-05-7

Molecular Formula

C14H19NO3S

Molecular Weight

281.37

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-4-one

InChI

InChI=1S/C14H19NO3S/c1-11-4-6-12(7-5-11)19(17,18)15-9-8-13(16)14(2,3)10-15/h4-7H,8-10H2,1-3H3

InChI Key

AWXXURSBOWFCFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3,3-Dimethyl-1-tosylpiperidin-4-one and related piperidin-4-one derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Features
3,3-Dimethyl-1-tosylpiperidin-4-one C₁₄H₁₉NO₃S 281.37 (estimated) - Tosyl (1-position)
- 3,3-dimethyl (3-position)
- Electron-withdrawing tosyl group enhances carbonyl reactivity.
- Steric hindrance from methyl groups.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one [] C₂₃H₂₅NO₄ 391.45 - Acetyl (1-position)
- Ethyl (3-position)
- 4-methoxyphenyl (2,6-positions)
- Acetyl group reduces carbonyl reactivity compared to tosyl.
- Methoxyphenyl groups enhance lipophilicity and potential aromatic interactions.
(3-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone [] C₁₉H₂₈N₂O₃S 364.50 - Tosyl (1-position, piperidin-4-yl)
- 3-methylpiperidin-1-yl (linked via carbonyl)
- Bicyclic structure with two piperidine rings.
- Increased molecular complexity and potential for conformational rigidity.

Crystallographic and Physicochemical Properties

  • highlights crystallographic studies of its compound, revealing how methoxyphenyl and acetyl groups influence molecular packing and solubility. By analogy, 3,3-Dimethyl-1-tosylpiperidin-4-one’s tosyl group may promote crystalline packing due to its planar aromatic moiety, whereas the dimethyl groups could disrupt this via steric effects .

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